N-(3-chloro-4-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a sulfonyl group, and various substituents that contribute to its reactivity and functionality.
Properties
Molecular Formula |
C24H23ClN2O5S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O5S/c1-15-4-8-18(9-5-15)33(29,30)27-14-23(32-22-10-6-16(2)12-20(22)27)24(28)26-17-7-11-21(31-3)19(25)13-17/h4-13,23H,14H2,1-3H3,(H,26,28) |
InChI Key |
BUZDOUKQYDSPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with various reagents to form the desired benzoxazine structure . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An intermediate used in the synthesis of various urea compounds.
4-Methoxyphenyl isocyanate: Another related compound used in organic synthesis.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
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